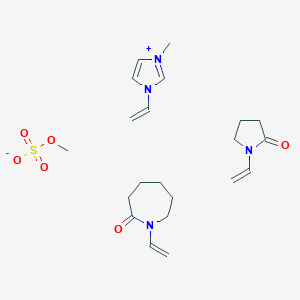
1H-1,2,4-Triazole-1-carbothioamide, 5-amino-3-(4-chlorophenyl)-N-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-1,2,4-Triazole-1-carbothioamide, 5-amino-3-(4-chlorophenyl)-N-methyl-, also known as ACTC, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 1H-1,2,4-Triazole-1-carbothioamide, 5-amino-3-(4-chlorophenyl)-N-methyl- is not fully understood, but it is believed to involve the inhibition of certain enzymes and the induction of apoptosis in cancer cells. 1H-1,2,4-Triazole-1-carbothioamide, 5-amino-3-(4-chlorophenyl)-N-methyl- has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are enzymes involved in the breakdown of acetylcholine. This inhibition can lead to an accumulation of acetylcholine, which can have various physiological effects. In cancer cells, 1H-1,2,4-Triazole-1-carbothioamide, 5-amino-3-(4-chlorophenyl)-N-methyl- has been shown to induce apoptosis by activating caspase-3 and caspase-9.
Effets Biochimiques Et Physiologiques
1H-1,2,4-Triazole-1-carbothioamide, 5-amino-3-(4-chlorophenyl)-N-methyl- has been shown to have various biochemical and physiological effects. Inhibition of acetylcholinesterase and butyrylcholinesterase can lead to an accumulation of acetylcholine, which can affect neurotransmission and neuromuscular function. In cancer cells, 1H-1,2,4-Triazole-1-carbothioamide, 5-amino-3-(4-chlorophenyl)-N-methyl- has been shown to induce apoptosis, which can lead to cell death.
Avantages Et Limitations Des Expériences En Laboratoire
1H-1,2,4-Triazole-1-carbothioamide, 5-amino-3-(4-chlorophenyl)-N-methyl- has several advantages for lab experiments, including its ease of synthesis and high purity. However, there are also limitations to its use, including its potential toxicity and limited solubility in water.
Orientations Futures
There are several future directions for research on 1H-1,2,4-Triazole-1-carbothioamide, 5-amino-3-(4-chlorophenyl)-N-methyl-. One area of interest is the development of 1H-1,2,4-Triazole-1-carbothioamide, 5-amino-3-(4-chlorophenyl)-N-methyl- derivatives with improved solubility and reduced toxicity. Another area of interest is the investigation of the potential use of 1H-1,2,4-Triazole-1-carbothioamide, 5-amino-3-(4-chlorophenyl)-N-methyl- as a therapeutic agent for various diseases, including cancer and inflammation. Additionally, the use of 1H-1,2,4-Triazole-1-carbothioamide, 5-amino-3-(4-chlorophenyl)-N-methyl- as a ligand in the synthesis of metal complexes could be further explored for its potential applications in materials science.
Méthodes De Synthèse
1H-1,2,4-Triazole-1-carbothioamide, 5-amino-3-(4-chlorophenyl)-N-methyl- can be synthesized by reacting 4-chlorobenzaldehyde with thiosemicarbazide in the presence of sodium acetate and acetic acid. The resulting product is then reacted with methyl iodide to yield 1H-1,2,4-Triazole-1-carbothioamide, 5-amino-3-(4-chlorophenyl)-N-methyl-. The synthesis method is relatively simple and yields a high purity product.
Applications De Recherche Scientifique
1H-1,2,4-Triazole-1-carbothioamide, 5-amino-3-(4-chlorophenyl)-N-methyl- has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, 1H-1,2,4-Triazole-1-carbothioamide, 5-amino-3-(4-chlorophenyl)-N-methyl- has been shown to exhibit anti-cancer properties by inhibiting the growth of cancer cells. It has also been studied for its potential use as an anti-inflammatory agent. In biochemistry, 1H-1,2,4-Triazole-1-carbothioamide, 5-amino-3-(4-chlorophenyl)-N-methyl- has been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. In materials science, 1H-1,2,4-Triazole-1-carbothioamide, 5-amino-3-(4-chlorophenyl)-N-methyl- has been used as a ligand in the synthesis of metal complexes.
Propriétés
Numéro CAS |
168893-29-6 |
|---|---|
Nom du produit |
1H-1,2,4-Triazole-1-carbothioamide, 5-amino-3-(4-chlorophenyl)-N-methyl- |
Formule moléculaire |
C10H10ClN5S |
Poids moléculaire |
267.74 g/mol |
Nom IUPAC |
5-amino-3-(4-chlorophenyl)-N-methyl-1,2,4-triazole-1-carbothioamide |
InChI |
InChI=1S/C10H10ClN5S/c1-13-10(17)16-9(12)14-8(15-16)6-2-4-7(11)5-3-6/h2-5H,1H3,(H,13,17)(H2,12,14,15) |
Clé InChI |
PWDDJOGPFSDPEK-UHFFFAOYSA-N |
SMILES |
CNC(=S)N1C(=NC(=N1)C2=CC=C(C=C2)Cl)N |
SMILES canonique |
CNC(=S)N1C(=NC(=N1)C2=CC=C(C=C2)Cl)N |
Autres numéros CAS |
168893-29-6 |
Synonymes |
5-amino-3-(4-chlorophenyl)-1-((methylamino)(thiocarbonyl))-1H-triazole GCC-AP 0341 GCC-AP-0341 GCC-AP0341 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



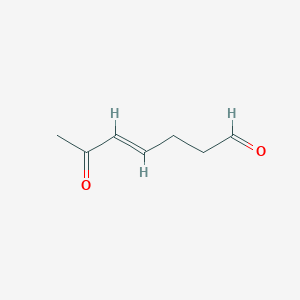


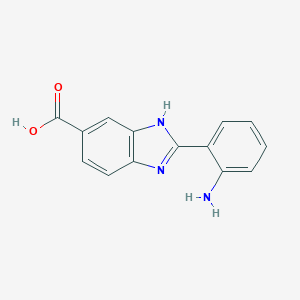
![2-[(E)-1-Pentenyl]benzothiazole](/img/structure/B64649.png)
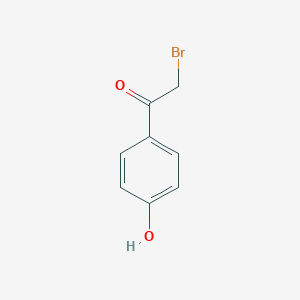

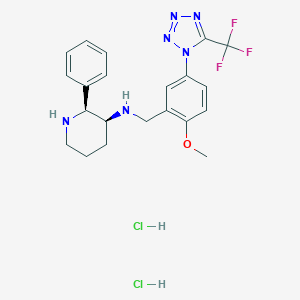

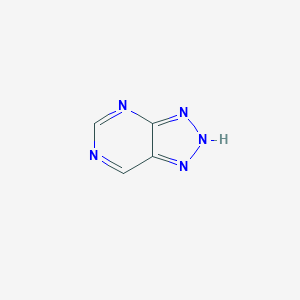
![5-Methylimidazo[5,1-b]thiazole](/img/structure/B64668.png)
